![molecular formula C26H24IN7O B1239491 Vacuolin-1](/img/structure/B1239491.png)
Vacuolin-1
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Overview
Description
Vacuolin-1 is a triazine-based compound known for its ability to inhibit endosomal-lysosomal trafficking and autophagosome-lysosome fusion.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vacuolin-1 is synthesized through a series of chemical reactions involving triazine derivatives. The synthesis typically involves the reaction of triazine with various substituents under controlled conditions to yield the final product. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions: Vacuolin-1 primarily undergoes inhibition reactions, particularly targeting endosomal-lysosomal trafficking and autophagosome-lysosome fusion. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions: The compound is often used in conjunction with reagents that facilitate its inhibitory action on lysosomal exocytosis. Conditions such as controlled temperature and pH are crucial to maintain its stability and efficacy .
Major Products Formed: The primary outcome of this compound’s reactions is the inhibition of lysosomal content release and the prevention of autophagosome-lysosome fusion, leading to the accumulation of autophagosomes within cells .
Scientific Research Applications
Cancer Therapy
Vacuolin-1 has shown promise as an anti-cancer agent due to its ability to inhibit metastasis and tumor growth. Studies have demonstrated that it:
- Inhibits Tumor Metastasis : In experimental mouse models, this compound significantly reduces metastasis in mammary carcinoma by interfering with endosomal trafficking essential for cancer cell migration .
- Enhances Chemotherapeutic Efficacy : When used in combination with traditional chemotherapy drugs like taxol and 5-fluorouracil, this compound enhances their effectiveness by inhibiting autophagy, which cancer cells often exploit to survive treatment .
Neurodegenerative Diseases
Given its role in modulating autophagy, this compound could be beneficial in treating neurodegenerative diseases where autophagic dysfunction is a hallmark. Its ability to inhibit autophagy may help restore cellular homeostasis disrupted by these conditions .
Viral Infections
Recent studies suggest that this compound may also play a role in antiviral strategies. It has been linked to targeting pathways involved in viral replication, potentially offering a novel approach to treating infections such as those caused by coronaviruses .
Case Studies
Mechanism of Action
Vacuolin-1 exerts its effects by inhibiting the fusion of autophagosomes with lysosomes, thereby preventing the degradation of autophagic contents. It targets specific proteins involved in endosomal trafficking, such as capping protein Zβ (CapZ), which is crucial for its inhibitory action . This inhibition leads to the accumulation of autophagosomes and disrupts cellular homeostasis, making it a valuable tool in cancer research .
Comparison with Similar Compounds
VS1 – VS8: Analogues of Vacuolin-1 with aromatic R1 groups that maintain comparable autophagy inhibitory activity.
Uniqueness: this compound is unique in its potent and selective inhibition of endosomal-lysosomal trafficking and autophagosome-lysosome fusion. Its ability to target specific proteins involved in these processes sets it apart from other similar compounds .
Properties
Molecular Formula |
C26H24IN7O |
---|---|
Molecular Weight |
577.4 g/mol |
IUPAC Name |
2-N-[(Z)-(3-iodophenyl)methylideneamino]-6-morpholin-4-yl-4-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C26H24IN7O/c27-21-9-7-8-20(18-21)19-28-32-24-29-25(33-14-16-35-17-15-33)31-26(30-24)34(22-10-3-1-4-11-22)23-12-5-2-6-13-23/h1-13,18-19H,14-17H2,(H,29,30,31,32)/b28-19- |
InChI Key |
JMEJTSRAQUFNOP-USHMODERSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C\C3=CC(=CC=C3)I)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)I)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Pictograms |
Irritant |
Synonyms |
vacuolin-1 |
Origin of Product |
United States |
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